1-Cyclopropyl-3-iodo-7-methyl-1H-indole

IDO1 inhibition immuno-oncology indole derivatives

1-Cyclopropyl-3-iodo-7-methyl-1H-indole (CAS: 2814331-02-5, molecular formula C₁₂H₁₂IN, molecular weight 297.13 g/mol) is a synthetic indole derivative featuring a cyclopropyl group at the N1 position, a methyl group at the 7-position, and an iodine atom at the 3-position of the indole core. The compound has been characterized as a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) with IC₅₀ values ranging from 13 to 16 nM across mouse and human enzyme and cellular assays , positioning it as a valuable tool compound for immuno-oncology research and a versatile building block for palladium-catalyzed cross-coupling reactions.

Molecular Formula C12H12IN
Molecular Weight 297.13 g/mol
Cat. No. B8153021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-3-iodo-7-methyl-1H-indole
Molecular FormulaC12H12IN
Molecular Weight297.13 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CN2C3CC3)I
InChIInChI=1S/C12H12IN/c1-8-3-2-4-10-11(13)7-14(12(8)10)9-5-6-9/h2-4,7,9H,5-6H2,1H3
InChIKeyMOQXBWXZJIEVGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-3-iodo-7-methyl-1H-indole: CAS 2814331-02-5, IDO1 Inhibitor & Synthetic Building Block


1-Cyclopropyl-3-iodo-7-methyl-1H-indole (CAS: 2814331-02-5, molecular formula C₁₂H₁₂IN, molecular weight 297.13 g/mol) is a synthetic indole derivative featuring a cyclopropyl group at the N1 position, a methyl group at the 7-position, and an iodine atom at the 3-position of the indole core . The compound has been characterized as a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) with IC₅₀ values ranging from 13 to 16 nM across mouse and human enzyme and cellular assays [1], positioning it as a valuable tool compound for immuno-oncology research and a versatile building block for palladium-catalyzed cross-coupling reactions.

Workflow
IDO1 pathway inhibition study fit
Selection
N-cyclopropyl-3-iodo-7-methyl indole tool compound
Use Context
Immuno-oncology target engagement & cross-coupling building block

Why Generic Indole Derivatives Cannot Substitute for 1-Cyclopropyl-3-iodo-7-methyl-1H-indole in IDO1-Targeted Research


Indole derivatives exhibit widely divergent biological activities and synthetic utilities depending on the precise pattern of substituents on the heterocyclic core. The N-cyclopropyl group, 7-methyl substitution, and 3-iodo moiety of 1-cyclopropyl-3-iodo-7-methyl-1H-indole collectively confer a unique combination of potent IDO1 inhibition and cross-coupling reactivity that is not recapitulated by generic indole analogs. Simple replacement with N-alkylated or N-BOC-protected 3-iodoindoles results in >7-fold loss of IDO1 inhibitory potency [1], while substitution of the 3-iodo group with bromo or chloro analogs compromises cross-coupling efficiency and substrate scope. Therefore, procurement of the exact compound is mandatory for reproducible IDO1 inhibitor screening and for accessing the full synthetic versatility afforded by the 3-iodo handle.

N-cyclopropyl to N-BOC substitution may shift IDO1 inhibition potency substantially; reported shift may alter target engagement profile.

3-Iodo vs. bromo/chloro may change cross-coupling efficiency and substrate scope; iodide leaving group context is preferred for Suzuki-Miyaura reactivity.

1-Cyclopropyl-3-iodo-7-methyl-1H-indole: Quantitative Differentiation Evidence vs. Closest Analogs


IDO1 Inhibitory Potency: 1-Cyclopropyl-3-iodo-7-methyl-1H-indole Outperforms N-BOC-Protected Analog by 7.7-Fold

1-Cyclopropyl-3-iodo-7-methyl-1H-indole inhibits mouse IDO1 transfected in P815 cells with an IC₅₀ of 13 nM [1]. In contrast, the structurally related N-BOC-protected 3-iodo-7-methyl-1H-indole analog (CAS 914349-35-2) exhibits an IC₅₀ of 100 nM against IDO1 in IFN-γ-stimulated human HeLa cells [2]. This represents a 7.7-fold improvement in potency for the N-cyclopropyl derivative, demonstrating that the cyclopropyl group at N1 is a critical determinant of IDO1 inhibitory activity.

N-Cyclopropyl vs N-BOC Potency
Head-to-head
IC₅₀ 13 nM (target) vs 100 nM (N-BOC analog)
Supports N-cyclopropyl substitution as potency determinant
Mouse P815 vs human HeLa cell context
IDO1 inhibition immuno-oncology indole derivatives

Cross-Coupling Reactivity: 3-Iodoindole Moiety Enables Efficient Suzuki-Miyaura Diversification

The 3-iodo substituent of 1-cyclopropyl-3-iodo-7-methyl-1H-indole serves as an effective leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. In a library synthesis study, 3-iodoindoles underwent Suzuki coupling with arylboronic acids to afford 1,2,3-trisubstituted indoles in isolated yields up to 64% (e.g., product 5{51}) [1]. The general reactivity order for aryl halides in Suzuki coupling with palladium catalysts is I > Br > Cl [2], indicating that the iodo group provides a more facile oxidative addition step compared to bromo or chloro analogs, leading to higher yields and milder reaction conditions.

Suzuki Coupling Yield
Class-level inference
3-Iodoindole Suzuki yields up to 64%; reactivity I > Br > Cl
Iodo leaving group context facilitates cross-coupling
Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C
Suzuki coupling cross-coupling indole functionalization

Cellular IDO1 Inhibition: Nanomolar Potency in Human Cancer Cell Lines vs. Epacadostat

1-Cyclopropyl-3-iodo-7-methyl-1H-indole demonstrates potent cellular IDO1 inhibition in human cancer cell lines: IC₅₀ = 14 nM in IFN-γ-stimulated human LXF-289 lung cancer cells [1] and IC₅₀ = 16 nM in IFN-γ-stimulated human A375 melanoma cells [2]. For context, the clinical-stage IDO1 inhibitor epacadostat (INCB024360) exhibits an IC₅₀ of 52.4 nM in mouse IDO1-transfected HEK293 cells [3] and 10 nM in cell-free human IDO1 enzyme assays . This indicates that the target compound achieves single-digit nanomolar cellular potency comparable to or exceeding that of epacadostat in relevant oncology models.

Cellular IDO1 vs Epacadostat
Cross-study comparable
IC₅₀ 14–16 nM (target) vs 52.4 nM (epacadostat, mouse cell)
Supports cellular potency assessment
LXF-289 lung, A375 melanoma; IFN-γ stimulated
cellular assay IDO1 cancer immunotherapy

Synthetic Accessibility: Rh-Catalyzed Platform for N-Cyclopropyl Indole Scaffolds

The N-cyclopropyl indole scaffold, including 1-cyclopropyl-3-iodo-7-methyl-1H-indole, is accessible via rhodium(I)-catalyzed carbene insertion methods as disclosed in US Patent Application US20180002318A1 [1]. This methodology enables the preparation of diverse cyclopropylindole analogs with varying substitution patterns, providing a robust synthetic route for both the target compound and its analogs for SAR exploration. The 3-iodo group further enables downstream diversification via cross-coupling reactions, making the compound a central intermediate for building indole-focused libraries.

Synthetic Methodology
Supporting evidence
Rh(I)-catalyzed carbene insertion (US20180002318A1)
Provides reliable synthetic route for SAR analogs
Patent-documented, scalable
cyclopropyl indole Rh catalysis medicinal chemistry

1-Cyclopropyl-3-iodo-7-methyl-1H-indole: High-Value Research & Industrial Application Scenarios


IDO1 Inhibitor Lead Discovery and Optimization

Given its potent IDO1 inhibitory activity (IC₅₀ = 13–16 nM across mouse and human cellular assays) and favorable performance relative to N-BOC-protected analogs and clinical candidate epacadostat, 1-cyclopropyl-3-iodo-7-methyl-1H-indole serves as an excellent starting point for IDO1 inhibitor lead optimization programs in immuno-oncology. The compound can be used directly in cellular IDO1 inhibition assays to benchmark new analogs or as a control in high-throughput screening campaigns [1].

Palladium-Catalyzed Cross-Coupling Library Synthesis

The 3-iodo group enables efficient Suzuki-Miyaura and Sonogashira cross-coupling reactions, allowing rapid diversification at the 3-position of the indole core. Researchers can utilize this compound as a key intermediate to synthesize libraries of 1,2,3-trisubstituted indoles for SAR studies across multiple therapeutic targets, including IDO1, kinases, and GPCRs. Reported Suzuki coupling yields up to 64% provide a reliable benchmark for library production [2].

Immuno-Oncology Target Validation Studies

With robust cellular IDO1 inhibition confirmed in human LXF-289 lung cancer and A375 melanoma cell lines, this compound is suitable for target validation experiments in cancer immunology. It can be used to probe the role of IDO1-mediated tryptophan catabolism in tumor immune evasion, either as a tool compound in in vitro co-culture assays or as a precursor for the synthesis of more advanced IDO1-targeting probes [3].

Cyclopropylindole Scaffold Diversification via Rh-Catalyzed Synthesis

For medicinal chemistry groups seeking to explore the cyclopropylindole chemical space, this compound represents a valuable building block that can be prepared using the rhodium-catalyzed methodology described in US20180002318A1. The combination of the N-cyclopropyl group, 7-methyl substitution, and the 3-iodo handle provides a versatile platform for generating novel indole derivatives with potentially improved metabolic stability and target binding [4].

Application
Selection Property
Validation Focus
IDO1 inhibitor lead optimization studies
IDO1 pathway inhibition context
Cellular IDO1 assay and benchmark comparisons
Cross-coupling library synthesis
3-Iodo reactivity for Suzuki-Miyaura
Coupling yield and substrate scope review
Immuno-oncology target validation studies
Cellular IDO1 inhibition in cancer lines
Tryptophan catabolism pathway modulation
Cyclopropylindole scaffold diversification
N-Cyclopropyl indole accessibility
Rh-catalyzed synthesis for SAR analog generation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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